molecular formula C17H21ClN4 B14021797 1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine CAS No. 77919-88-1

1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine

Katalognummer: B14021797
CAS-Nummer: 77919-88-1
Molekulargewicht: 316.8 g/mol
InChI-Schlüssel: SBZMUBIALITELB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a methylideneamino group, and a guanidine moiety. Its distinct chemical properties make it a valuable subject of study in synthetic chemistry, pharmacology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine typically involves the reaction of 4-methylbenzaldehyde with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the methylideneamino linkage. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further chemical reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other guanidine derivatives and methylideneamino compounds, such as:

Uniqueness

1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of 4-methylphenyl groups and guanidine moiety makes it particularly valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

77919-88-1

Molekularformel

C17H21ClN4

Molekulargewicht

316.8 g/mol

IUPAC-Name

1-[bis(4-methylphenyl)methylideneamino]-2-methylguanidine;hydrochloride

InChI

InChI=1S/C17H20N4.ClH/c1-12-4-8-14(9-5-12)16(20-21-17(18)19-3)15-10-6-13(2)7-11-15;/h4-11H,1-3H3,(H3,18,19,21);1H

InChI-Schlüssel

SBZMUBIALITELB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=NNC(=NC)N)C2=CC=C(C=C2)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.